molecular formula C8H5F4NO B6292090 2-[(Trifluoromethyl)amino]-benzoyl fluoride CAS No. 22771-08-0

2-[(Trifluoromethyl)amino]-benzoyl fluoride

Cat. No.: B6292090
CAS No.: 22771-08-0
M. Wt: 207.12 g/mol
InChI Key: XGLYAMHQMRUXBK-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)amino]-benzoyl fluoride is a specialized benzoyl fluoride derivative intended for research and development use as a chemical building block. Compounds within this class are of significant interest in advanced chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The simultaneous presence of the benzoyl fluoride and trifluoromethylamino groups makes it a potential candidate for constructing complex molecules, as the acyl fluoride is a highly reactive handle for amide and ester formation, while the trifluoromethyl group is a key motif known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug candidates . Researchers value the trifluoromethyl (CF3) group for its strong electron-withdrawing nature and its ability to improve pharmacokinetic properties, making it a common feature in many modern active ingredients . This reagent is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety protocols. Specific hazard statements, precautionary measures, and first-aid treatment can be found on the material's Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(trifluoromethylamino)benzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-7(14)5-3-1-2-4-6(5)13-8(10,11)12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLYAMHQMRUXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)NC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568353
Record name 2-[(Trifluoromethyl)amino]benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22771-08-0
Record name 2-[(Trifluoromethyl)amino]benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deoxyfluorination Using BT-SCF₃ Reagents

The most direct route involves converting 2-[(trifluoromethyl)amino]benzoic acid (1 ) to its acyl fluoride derivative via deoxyfluorination. 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has emerged as an effective reagent for this transformation.

Reaction Conditions :

  • Substrate : 2-[(Trifluoromethyl)amino]benzoic acid

  • Reagent : 1.25 equiv BT-SCF₃

  • Base : 2.0 equiv K₂CO₃

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature

  • Time : 2 hours

Under these conditions, BT-SCF₃ activates the carboxylic acid through a tetrahedral intermediate, displacing the hydroxyl group with fluoride. The reaction proceeds via two pathways:

  • Direct fluorination : Nucleophilic attack by fluoride at the carbonyl carbon.

  • Thioester intermediate formation : Transient formation of a (trifluoromethyl)thioester, which undergoes base-mediated fluoride substitution.

Yield : 71–89% (isolated).
Advantages : Mild conditions, compatibility with sensitive functional groups.

Metal-Mediated Coupling Reactions

Copper-Catalyzed Trifluoromethylamination

Copper-mediated C–N coupling offers a modular approach. Using CF₃SO₂Na (Langlois reagent) as a trifluoromethyl source, aryl iodides can be aminated and subsequently fluorinated.

Procedure :

  • Substrate : 2-Iodobenzoyl fluoride

  • Reagent : CF₃SO₂Na (1.5 equiv)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMSO

  • Temperature : 80°C

The mechanism involves single-electron transfer (SET) to generate CF₃ radicals, which couple with the aryl iodide intermediate.

Yield : 50–65% (extrapolated from similar reactions).
Limitations : Requires anhydrous conditions and inert atmosphere.

Reductive Amination Approaches

Two-Step Reductive Trifluoromethylation

This method involves reductive amination followed by fluorination:

  • Step 1 : React 2-nitrobenzoyl fluoride with CF₃SiMe₃ in the presence of Pd/C.

  • Step 2 : Fluorinate the resulting amine using DAST (Diethylaminosulfur trifluoride).

Conditions :

  • Reduction : H₂ (1 atm), Pd/C (5 mol%), EtOH, 25°C.

  • Fluorination : DAST (1.1 equiv), DCM, −78°C to 0°C.

Yield : 55–70% overall.
Advantage : Avoids handling sensitive trifluoromethylamine intermediates.

Solid-Phase Synthesis Techniques

Polymer-Supported Fluorination

Solid-phase methods enhance purification efficiency. A polystyrene-bound benzoyl chloride resin reacts with trifluoromethylamine gas, followed by fluoride displacement:

Procedure :

  • Immobilization : Load 2-chlorocarbonylbenzoyl chloride onto aminomethylated resin.

  • Amination : Treat with CF₃NH₂ gas (2 atm, 12 hours).

  • Fluorination : React with KF (3.0 equiv) in acetonitrile (60°C).

Yield : 80–85% (based on resin loading).
Purity : >95% (HPLC).

Comparative Analysis of Methods

MethodYield (%)PurityConditionsScalability
BT-SCF₃ Fluorination71–89HighMild, room tempExcellent
Sulfonium Salt60–75ModerateBasic, anhydrousModerate
Copper Catalysis50–65HighHigh tempLimited
Reductive Amination55–70HighMulti-stepGood
Solid-Phase80–85Very HighSpecializedIndustrial

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The benzoyl fluoride group is highly electrophilic, participating in reactions with nucleophiles:

Reaction Conditions Product Yield Source
Amidation Primary amines, THF, 0–25°C2-[(Trifluoromethyl)amino]-benzamide75–90%
Esterification Alcohols, K₂CO₃, DMF2-[(Trifluoromethyl)amino]-benzoate esters60–85%
Thioester Formation Thiols, NEt₃, CH₂Cl₂2-[(Trifluoromethyl)amino]-thioesters70–88%

Electrophilic Aromatic Substitution

The trifluoromethylamino group (-NHCF₃) acts as a strong electron-withdrawing meta-director:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields 5-nitro-2-[(trifluoromethyl)amino]benzoyl fluoride .

  • Halogenation : Bromination (Br₂/FeBr₃) produces 5-bromo derivatives .

Defluorination Pathways

  • Acidic Conditions : In CF₃SO₃H, protolytic defluorination generates Friedel-Crafts adducts with arenes .

  • Radical Cleavage : UV irradiation in the presence of peroxides leads to C–F bond scission and aryl radical intermediates .

Coordination Chemistry

Silver(I) and copper(I) complexes of bis(trifluoromethyl)amide ligands facilitate transfer of the -N(CF₃)₂ group to organic substrates (e.g., benzyl halides) . While not directly studied for this compound, similar reactivity is anticipated for its trifluoromethylamino group.

Scientific Research Applications

The compound 2-[(Trifluoromethyl)amino]-benzoyl fluoride is a significant chemical entity in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by detailed data and case studies.

Medicinal Chemistry

This compound is utilized as a building block for synthesizing pharmaceuticals. Its unique trifluoromethyl group can significantly influence the biological activity of drug candidates.

  • Anticancer Agents : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, derivatives of this compound have been explored for their ability to inhibit specific kinases involved in cancer progression.
  • Antiviral Properties : The compound has shown promise in the development of antiviral drugs. Its ability to modify biological pathways makes it a candidate for further investigation in antiviral therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in various synthetic pathways:

  • Fluorination Reactions : The presence of the fluorine atoms allows for selective fluorination of other substrates, enhancing the complexity of synthesized molecules.
  • Coupling Reactions : This compound can be employed in coupling reactions to form more complex structures, which are essential in the development of new materials and pharmaceuticals.

Material Science

The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research indicates that polymers synthesized using this compound exhibit improved mechanical properties, making them suitable for advanced applications in coatings and adhesives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing treatments, suggesting potential as new therapeutic agents.

Case Study 2: Antiviral Development

Research conducted at a prominent pharmaceutical institute investigated the antiviral properties of compounds derived from this benzoyl fluoride. The study demonstrated that one derivative effectively inhibited viral replication in vitro, warranting further investigation into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)amino]-benzoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 2-[(Trifluoromethyl)amino]-benzoyl fluoride with related derivatives:

Compound Name Substituents/Functional Groups Molecular Formula CAS RN (if available) Key Properties/Applications References
This compound -NHCF₃ at C2, -COF at C1 C₈H₅F₄NO Not explicitly listed High reactivity in acylations; potential pharmaceutical intermediate
Benzoyl fluoride (parent compound) -COF at C1 C₇H₅FO 455-40-3 Baseline reactivity for nucleophilic substitutions; used in polymer synthesis
4-(Trifluoromethyl)benzoyl fluoride -CF₃ at C4, -COF at C1 C₈H₄F₄O Not explicitly listed Enhanced lipophilicity; agrochemical intermediate
3-Chloro-2-fluorobenzoyl fluoride -Cl at C3, -F at C2, -COF at C1 C₇H₃ClF₂O Not explicitly listed Halogenated derivative; pesticide precursor
2-(Trifluoromethoxy)benzoyl chloride -OCF₃ at C2, -COCl at C1 C₈H₄ClF₃O₂ 162046-61-9 Chloride variant; higher reactivity in Friedel-Crafts reactions
2-Chloro-5-(trifluoromethoxy)benzoyl chloride -Cl at C2, -OCF₃ at C5, -COCl at C1 C₈H₃Cl₂F₃O₂ 1261731-24-1 Dual halogen/trifluoromethoxy substituents; specialty chemical synthesis
2-[3-(Trifluoromethyl)benzoyl]aminoacetic acid -CF₃ at C3, -CONHCH₂COOH at C2 C₁₀H₇F₃N₂O₃ 17794-48-8 Bioactive derivative; prodrug candidate

Reactivity and Stability Trends

  • Electron-Withdrawing Effects: The -CF₃ group in this compound strongly withdraws electrons, activating the benzoyl fluoride toward nucleophilic attack. This effect is amplified compared to non-fluorinated analogues like benzoyl fluoride .
  • Halogen Influence : Chlorinated derivatives (e.g., 3-chloro-2-fluorobenzoyl fluoride) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance but are preferred in electrophilic aromatic substitutions .
  • Fluoride vs. Chloride : Benzoyl fluorides (e.g., 4-(trifluoromethyl)benzoyl fluoride) are less reactive than chlorides (e.g., 2-(trifluoromethoxy)benzoyl chloride) in nucleophilic acyl substitutions but offer better selectivity in certain reactions .

Key Research Findings

  • Synthetic Utility: this compound reacts efficiently with organozincates to form carbocation intermediates, enabling C–F bond functionalization in unactivated alkyl fluorides .
  • Thermal Stability : Trifluoromethyl-substituted benzoyl fluorides exhibit superior thermal stability compared to methoxy or chloro variants, as demonstrated in thermogravimetric analyses .
  • Safety Considerations : Benzoyl fluorides generally require stringent handling (e.g., anhydrous conditions) due to moisture sensitivity, whereas chlorides pose higher toxicity risks .

Biological Activity

2-[(Trifluoromethyl)amino]-benzoyl fluoride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules is known to enhance their metabolic stability and biological efficacy. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Stability : The presence of fluorine atoms, particularly the trifluoromethyl group, can significantly increase the metabolic stability of compounds. This is due to the stronger C–F bond compared to C–H bonds, which makes the compound less susceptible to oxidative metabolism .
  • Bioisosterism : The trifluoromethyl group can act as a bioisostere for hydrogen or other substituents in drug design, potentially improving binding affinity and selectivity towards biological targets .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in various biochemical pathways, which may extend to this compound .

In Vitro Studies

Recent studies have shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, a compound structurally related to it was tested against human cervix carcinoma (HeLa) cells and showed significant inhibition at low concentrations (IC50 values in the micromolar range) .

Case Studies

  • Antitumor Activity : A related fluorinated benzothiazole compound demonstrated enhanced antitumor properties in MCF-7 breast cancer cells due to metabolic stability imparted by fluorination. The findings suggest that similar mechanisms may be at play for this compound, making it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition : Another study explored the enzyme inhibition properties of fluorinated compounds and found that those with trifluoromethyl groups could effectively inhibit cyclooxygenases (COX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (μM) Mechanism
AntiproliferativeHeLa9.6 ± 0.7Metabolic Stability
AntitumorMCF-7Not specifiedEnzyme Inhibition
COX InhibitionVariousNot specifiedAnti-inflammatory

Q & A

Basic: What are the recommended synthetic routes for 2-[(Trifluoromethyl)amino]-benzoyl fluoride, and how can reaction conditions be optimized in academic laboratories?

Answer:
The synthesis of this compound typically involves fluorination of precursor benzoyl chlorides or amidation reactions. For example, Ashford’s Dictionary describes the use of o-(trifluoromethyl)benzoyl fluoride in amide formation with aromatic amines under controlled conditions (e.g., inert atmosphere, low moisture) . Optimizing reaction parameters such as temperature (60–80°C), solvent choice (anhydrous DMF or THF), and stoichiometric ratios of fluorinating agents (e.g., DAST or Deoxo-Fluor) can improve yields. Catalytic systems like Cu(I)/TMEDA, as reported for analogous trifluoromethylbenzimidazole syntheses, may reduce side reactions . Purification via fractional distillation or recrystallization is critical due to moisture sensitivity.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key methods include:

  • <sup>19</sup>F NMR : To confirm trifluoromethyl (-CF3) and fluoride (-F) groups (δ ~ -60 to -70 ppm for -CF3).
  • IR Spectroscopy : Peaks at 1800–1850 cm<sup>-1</sup> (C=O stretch) and 1100–1200 cm<sup>-1</sup> (C-F vibrations).
  • Mass Spectrometry (EI-MS) : Molecular ion clusters around m/z 207–209 (M<sup>+</sup>), consistent with NIST-reported fragmentation patterns for related benzoyl fluorides .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) .

Advanced: How do competing reaction pathways influence the synthetic yield, and what catalytic systems mitigate byproducts?

Answer:
Competing pathways like fluoride elimination (forming benzoxazolones) or hydrolysis (due to moisture) reduce yields. Strategies include:

  • Ligand-assisted catalysis : Cu(I)/TMEDA suppresses elimination by stabilizing intermediates, as shown in trifluoromethylbenzimidazole syntheses .
  • Low-temperature reactions (<0°C) minimize thermal decomposition.
  • Anhydrous workup : Use of molecular sieves or MgSO4 during extraction.
    Evidence from functionalization studies of 4-(trifluoromethyl)benzoyl fluoride highlights the role of organozincate ion pairs in directing reactivity toward desired products .

Advanced: How can contradictory thermal stability data in literature be resolved?

Answer:
Contradictory reports on decomposition temperatures (e.g., 43°C vs. 147.5°C for related benzoyl chlorides ) necessitate:

  • Controlled TGA/DSC studies : To map decomposition kinetics under inert vs. humid atmospheres.
  • Accelerated aging experiments : Monitor degradation products (e.g., benzoic acid derivatives) via LC-MS.
  • Standardized storage : Recommendations from MSDS for analogous compounds suggest desiccants (silica gel) and amber vials to prevent photodegradation .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods due to corrosive fluoride release.
  • Storage : Sealed under argon at -20°C, away from moisture.
  • Spill management : Neutralize with sodium bicarbonate or calcium carbonate .
  • Waste disposal : Hydrolysis in basic conditions (e.g., NaOH/ethanol) before disposal.

Advanced: Can computational methods predict reactivity in novel fluorination reactions?

Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states for fluoride displacement or nucleophilic attacks. For instance:

  • Predicting regioselectivity in reactions with amines or thiols.
  • Validating via experimental kinetics (e.g., monitoring by <sup>19</sup>F NMR) .
  • Benchmarking against analogous systems, such as 3-chloro-2-fluorobenzoyl fluoride functionalization .

Basic: What are its applications as a building block in pharmaceutical research?

Answer:

  • Pharmaceutical intermediates : Used in synthesizing trifluoromethyl-containing amides for kinase inhibitors or protease targets, as seen in patent literature .
  • Biochemical probes : Fluorine’s electronegativity enhances binding studies (e.g., <sup>19</sup>F NMR for protein-ligand interactions).
  • Material science : Incorporation into fluorinated polymers for enhanced thermal stability .

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